molecular formula C11H10Cl2F3N5O2S B2650578 5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 318247-32-4

5-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No. B2650578
CAS RN: 318247-32-4
M. Wt: 404.19
InChI Key: ARHULQQBFBNNDJ-UHFFFAOYSA-N
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Description

The compound “5-chloro-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide” is a complex organic molecule. It is related to Fluazinam , a broad-spectrum fungicide used in agriculture . Fluazinam has the IUPAC name 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and characterization of compounds with structural similarities, exploring their potential in medicinal and biological applications. For instance, studies have investigated the synthesis of heterocyclic compounds based on pyrazole and pyridine, examining their antimicrobial and cytotoxic activities. These compounds are synthesized using multicomponent reactions, showcasing the chemical versatility and potential for development into therapeutic agents (Ryzhkova et al., 2023), (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial and Cytotoxic Activities

A significant area of research involves evaluating the antimicrobial and cytotoxic properties of compounds. For example, sulfone-linked bis heterocycles have been prepared and tested, with some showing notable antibacterial activity against specific strains and cytotoxic activity against lung carcinoma cells (Muralikrishna et al., 2012).

Molecular Docking and In Vitro Screening

The synthesis and screening of novel compounds for antimicrobial and antioxidant activity, coupled with molecular docking studies, provide insights into their potential therapeutic applications. This research often aims to identify compounds with significant binding energies to target proteins, suggesting their usefulness in drug development processes (Flefel et al., 2018).

Synthesis of Novel Polyamides

Research into the synthesis of novel polyamides containing pyridine and sulfone moieties, which are of interest due to their potential applications in materials science, has been conducted. These studies focus on the properties of these polymers, such as solubility, thermal stability, and mechanical strength, indicating their potential utility in high-performance materials (Liu et al., 2013).

Green Chemistry and Sustainable Synthesis

Efforts to develop greener and more sustainable synthetic routes for the production of compounds, including intermediates used in pharmaceutical synthesis, highlight the importance of environmentally friendly chemical processes. This research encompasses optimizing reactions to increase efficiency and reduce waste, contributing to the advancement of green chemistry principles (Gilbile et al., 2017).

properties

IUPAC Name

5-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-dimethylpyrazole-4-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F3N5O2S/c1-5-8(9(13)21(2)19-5)24(22,23)20-18-10-7(12)3-6(4-17-10)11(14,15)16/h3-4,20H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHULQQBFBNNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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